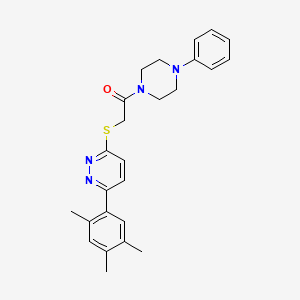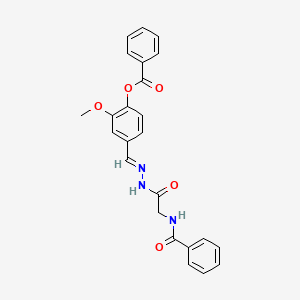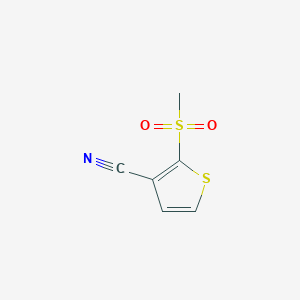![molecular formula C23H25ClN2OS B2520180 N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide CAS No. 919704-06-6](/img/structure/B2520180.png)
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related structures that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of carbon-sulfur bonds and may include steps such as carbenylation, sigmatropic rearrangement, and cyclopropanation, as seen in the synthesis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes . These methods could potentially be adapted for the synthesis of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized by techniques such as X-ray diffraction, as demonstrated by the study of N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide . This compound was found to have a chair conformation for the cyclohexane ring and was stabilized by intramolecular hydrogen bonds. Such structural analyses are crucial for understanding the conformation and reactivity of the molecule.
Chemical Reactions Analysis
Chemical reactions involving similar compounds often include interactions such as intramolecular hydrogen bonding and intermolecular halogen bonding, which can influence the reactivity and stability of the molecules . The presence of chloro and sulfanyl groups in the compound suggests potential for various substitution and addition reactions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the energy gap between the HOMO and LUMO levels can indicate the reactivity of the molecule, as seen in the case of N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide, which has an energy gap of 3.5399 eV, suggesting high reactivity . Additionally, the crystal packing and intermolecular interactions, as revealed by Hirshfeld surface analysis, contribute significantly to the physical properties like melting point and solubility .
Scientific Research Applications
Sulfonamides in Scientific Research
Sulfonamides have been studied extensively for their therapeutic applications, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX-2 inhibitors. Novel drugs incorporating the sulfonamide group, such as apricoxib and pazopanib, demonstrate significant antitumor activity. Sulfonamides are also being explored for their potential as selective antiglaucoma drugs, targeting specific carbonic anhydrase isoforms, and as antitumor agents/diagnostic tools, indicating the structural motif's importance in drug development (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols in the Environment
Chlorophenols, such as 4-chlorophenol, have been evaluated for their environmental impact, particularly their moderate toxicity to aquatic and mammalian life and potential for bioaccumulation. Understanding the environmental behavior of chlorophenols is crucial for assessing the ecological risks associated with organochlorine compounds (Krijgsheld & Gen, 1986).
Indolyl Groups in Synthesis
Indolyl groups play a critical role in the synthesis of indole alkaloids, which are of great interest in organic chemistry. Methods for indole synthesis are diverse, indicating the importance of the indole structure in developing pharmaceuticals and other biologically active compounds (Taber & Tirunahari, 2011).
properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQKNRBTYZKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)
![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)
![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)
![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)


![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)
![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)


